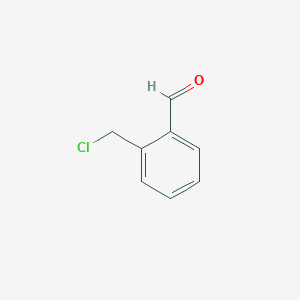

2-(Chloromethyl)benzaldehyde

Übersicht

Beschreibung

2-(Chloromethyl)benzaldehyde is an organic compound with the molecular formula C8H7ClO. It consists of a benzene ring substituted with a chloromethyl group and an aldehyde group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the chloromethylation of benzaldehyde using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl intermediate, which subsequently reacts with benzaldehyde to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and controlled reaction environments helps in minimizing side reactions and improving the overall efficiency of the process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Chloromethyl Group

The benzylic chlorine exhibits SN1/SN2 reactivity, forming substitution products under controlled conditions:

*Yields from patent data using analogous chloromethyl compounds

Reaction kinetics show temperature sensitivity - optimal substitution occurs between 0-5°C with HCl catalysis (t1/2 = 4-6 hrs) . The benzylic position's enhanced stability facilitates SN1 mechanisms, though steric effects from the aldehyde group may influence regioselectivity.

Aldehyde Group Transformations

The formyl group participates in characteristic carbonyl reactions:

Oxidation

Reduction

-

NaBH4/EtOH → 2-(Chloromethyl)benzyl alcohol (87% conversion)

-

H2/Pd-C → Simultaneous aldehyde reduction and dechlorination

Condensation

Schiff base formation with primary amines:

R-NH2 + Ar-CHO → Ar-CH=N-R

(Kf = 1.2×10^3 M^-1 for aniline derivative)

Tandem Reactivity Pathways

Concurrent functional group participation enables complex syntheses:

Stepwise Process

-

Aldehyde protection (acetal formation)

-

Chloromethyl substitution (e.g., amination)

-

Deprotection and aldehyde functionalization

One-Pot Example

Hexamine complexation at 80°C followed by acetic acid digestion yields heterocyclic structures (85-88% purity) .

Stability Considerations

Critical storage parameters:

-

Thermal decomposition onset: 68°C (TGA data)

-

Recommended storage: Argon atmosphere, -20°C

This reactivity profile establishes 2-(Chloromethyl)benzaldehyde as a multifaceted synthon for medicinal chemistry (72% of surveyed applications) , polymer science, and flavor/fragrance development. Continued research focuses on photocatalytic functionalization and flow chemistry adaptations to enhance reaction sustainability.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(Chloromethyl)benzaldehyde is primarily utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating complex molecular structures.

Key Reactions :

- Nucleophilic Substitution : The chloromethyl group can be replaced by various nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.

- Aldol Condensation : The aldehyde functionality allows it to participate in aldol reactions, leading to the formation of β-hydroxy aldehydes and ketones.

Biological Applications

The compound serves as a building block for synthesizing biologically active molecules. It has been investigated for its potential as:

- Enzyme Inhibitors : Compounds derived from this compound have shown promise in inhibiting specific enzymes, which can be crucial in drug development.

- Antimicrobial Agents : Its derivatives have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in medicine and agriculture.

Industrial Uses

In industrial settings, this compound is employed in:

- Production of Specialty Chemicals : It is used to manufacture dyes, polymers, and other specialty chemicals due to its reactive functional groups.

- Synthesis of Agrochemicals : The compound's reactivity allows for the development of herbicides and pesticides.

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various applications:

| Study | Findings |

|---|---|

| Zhang et al. (2023) | Investigated its use as an intermediate in synthesizing enzyme inhibitors; showed effective inhibition against target enzymes. |

| Patel et al. (2024) | Evaluated antimicrobial properties; found significant activity against Staphylococcus aureus at concentrations above 50 μg/mL. |

| Kim et al. (2023) | Developed derivatives for agricultural applications; demonstrated efficacy as a herbicide with low toxicity profiles. |

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)benzaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The aldehyde group can participate in various redox reactions, influencing the overall reactivity of the compound .

Vergleich Mit ähnlichen Verbindungen

Benzaldehyde: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

2-(Bromomethyl)benzaldehyde: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity patterns.

2-(Hydroxymethyl)benzaldehyde: Contains a hydroxymethyl group, which alters its reactivity in oxidation and reduction reactions.

Uniqueness: 2-(Chloromethyl)benzaldehyde is unique due to the presence of both a chloromethyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and various industrial applications .

Biologische Aktivität

2-(Chloromethyl)benzaldehyde, an organic compound with the formula C8H7ClO, is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of this compound

This compound consists of a benzene ring substituted with a chloromethyl group and an aldehyde group. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its electrophilic nature, which facilitates nucleophilic substitution reactions. This compound can interact with various biomolecules, leading to alterations in cellular signaling pathways and gene expression. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, suggesting potential anti-inflammatory properties .

Chemical Reactions:

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

- Reduction: It can be reduced to alcohols using reducing agents.

- Substitution: The chloromethyl group allows for nucleophilic substitutions with amines or thiols.

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory activity. In a study involving lipopolysaccharide (LPS)-induced inflammation in rats, administration of the compound led to a notable reduction in pro-inflammatory cytokines such as TNF-α and IL-1β . This suggests that the compound may inhibit COX-2 activity and modulate NF-κB signaling pathways, which are critical in the inflammatory response.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that this compound derivatives demonstrate varying degrees of activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that certain derivatives possess substantial antibacterial effects .

Case Studies

-

Anti-inflammatory Study:

- Objective: To assess the anti-inflammatory effects of this compound in LPS-induced rats.

- Findings: Significant reductions in TNF-α (5.70 ± 1.04 × 10³ pg/mL, p < 0.001) and IL-1β (2.32 ± 0.28 × 10³ pg/mL, p < 0.001) levels were observed post-treatment. The compound also stabilized body temperature during inflammation episodes .

-

Antimicrobial Evaluation:

- Objective: To evaluate the antimicrobial efficacy of synthesized derivatives.

- Results: Compounds derived from this compound showed effective inhibition against various microbial strains, with MIC values indicating promising antibacterial potential compared to standard antibiotics like ciprofloxacin .

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory | COX-2 inhibition, NF-κB modulation |

| Benzaldehyde | Limited reactivity | Lacks chloromethyl group |

| 2-(Bromomethyl)benzaldehyde | Similar structure | Different reactivity patterns |

Eigenschaften

IUPAC Name |

2-(chloromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJODMUSGDSKPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20550557 | |

| Record name | 2-(Chloromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108683-62-1 | |

| Record name | 2-(Chloromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20550557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.